

Part 1: Executive Summary & Molecular Architecture

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Compound of Interest

Compound Name: Hydroxyethyl- β -cyclodextrin

Cat. No.: B1228990

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Hydroxyethyl- β -cyclodextrin (HE- β -CD) represents a critical evolution in the class of cyclic oligosaccharides.[1] Unlike its parent compound,

-cyclodextrin (

-CD), which suffers from limited aqueous solubility (18.5 mg/mL at 25°C) and nephrotoxicity risks upon parenteral administration, HE- β -CD is a highly soluble, amorphous derivative designed to overcome these barriers while retaining the hydrophobic cavity essential for host-guest complexation.[1]

This guide dissects the physical properties of HE- β -CD, providing researchers with the mechanistic understanding and experimental protocols necessary to validate its utility in drug delivery systems.

Molecular Structure & Substitution Logic

HE- β -CD is produced via the ethoxylation of

-CD in an alkaline medium. The reaction substitutes the hydroxyl groups at the C2, C3, and C6 positions of the glucopyranose units with hydroxyethyl groups (

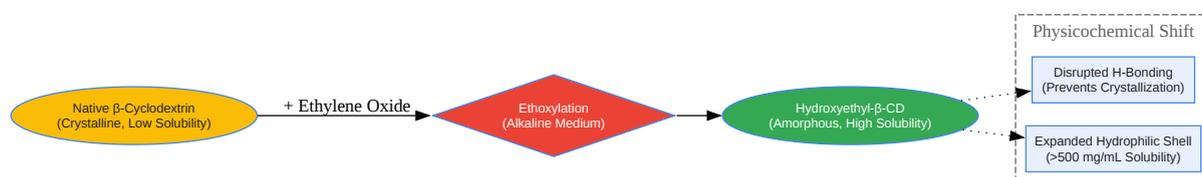
).

- Random Substitution: Unlike selective synthesis, this process results in a mixture of isomers.

- Degree of Substitution (DS): The average number of substituted hydroxyl groups per glucopyranose unit.
- Molar Substitution (MS): The average number of hydroxyethyl groups per glucopyranose unit (can be >3 if side chains polymerize, though rare in standard pharma grades).

Critical Insight: The amorphous nature of HE- β -CD is a direct result of this random substitution, which disrupts the intermolecular hydrogen bonding network that causes native

-CD to crystallize and precipitate.



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Figure 1: The structural transformation from crystalline

-CD to amorphous HE- β -CD via random ethoxylation.[1]

Part 2: Key Physical Properties

The following data aggregates standard pharmaceutical-grade HE- β -CD specifications. Note that exact values depend on the Degree of Substitution (DS).

| Property | Value / Characteristic | Relevance to Formulation |
|--------------------|------------------------------|--|
| Molecular Weight | ~1443 g/mol (Average) | Varies by DS; critical for molar ratio calculations.[1] |
| Aqueous Solubility | > 500 mg/mL (at 25°C) | Enables high-concentration parenteral formulations.[1] |
| Appearance | White, amorphous powder | Indicates lack of crystallinity; faster dissolution rate. |
| Melting Point | ~260°C (Decomposition) | High thermal stability for autoclave sterilization.[1] |
| Optical Activity | | Used for identification and purity checks.[1] |
| Surface Tension | ~71-73 mN/m (1% aq.[1] sol.) | Negligible surface activity; does not act as a surfactant. |
| Viscosity | Newtonian (<10% w/v) | Predictable flow for injectables; exponential rise >11% w/v. |

Solubility & Hygroscopicity

HE- β -CD exhibits

-type phase solubility behavior.[1] Unlike native

-CD, which forms

-type diagrams (precipitation due to limited solubility), HE- β -CD solubility increases linearly with concentration.[1] It is highly hygroscopic; moisture content must be strictly controlled (<10%) to prevent weighing errors during formulation.[1]

Rheology & Aggregation

At concentrations below 10-11% (w/v), aqueous solutions of HE- β -CD behave as Newtonian fluids.[1] Above this Critical Aggregation Concentration (CAC), viscosity increases exponentially due to the formation of dynamic aggregates and hydrogen-bonded networks.

- Implication: For parenteral formulations, keeping concentrations below 20% w/v is often preferred to ensure syringeability.[1]

Part 3: Complexation Thermodynamics & Protocols

The utility of HE- β -CD lies in its ability to encapsulate lipophilic drugs. The stability of this interaction is defined by the stability constant (

).

Experimental Protocol: Phase Solubility Study (Higuchi-Connors)

This is the gold-standard method for determining the solubilizing efficiency of HE- β -CD for a specific drug.

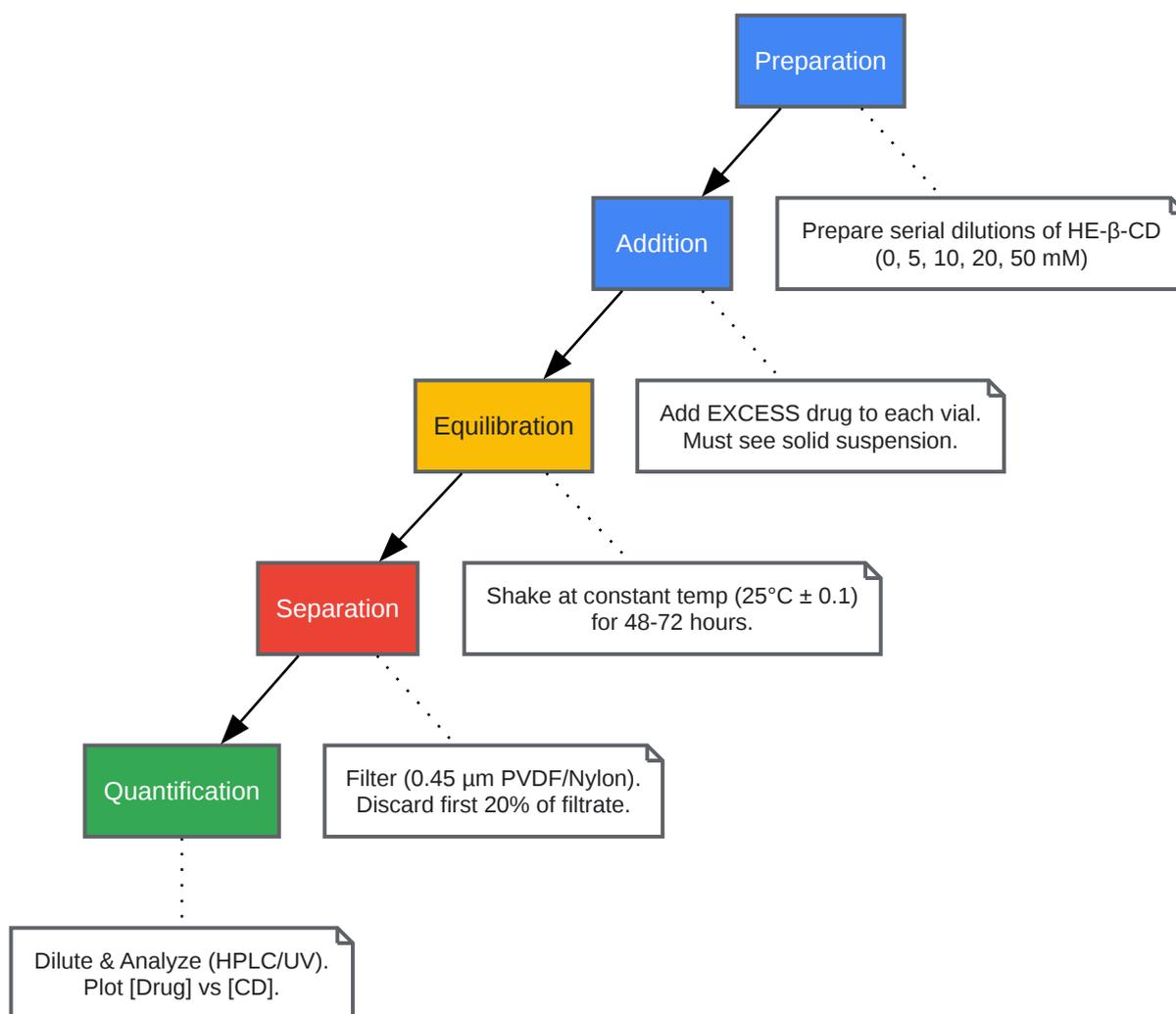
Objective: Determine the Stability Constant (

) and Complexation Efficiency (CE).

Reagents:

- HE- β -CD (dried/corrected for moisture).[1]
- API (Active Pharmaceutical Ingredient) in excess.[1]
- Phosphate buffer (pH 7.[1]4) or Water for Injection.[1]

Workflow Diagram:



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Figure 2: Step-by-step workflow for Higuchi-Connors phase solubility analysis.

Expertise & Causality (Why we do it this way):

- Excess Drug: You must ensure the solution is saturated. If the solid disappears, the system is not at equilibrium, and the data is invalid.
- Equilibration Time (48-72h): Complexation kinetics can be slow for bulky drugs.[1] Shorter times (e.g., 24h) often yield false-low solubility data.[1]
- Filtration (The "First 20%" Rule): Membrane filters can adsorb cyclodextrins or drugs. Discarding the initial filtrate saturates the membrane sites, ensuring the subsequent sample

represents the true bulk concentration.

Calculations: Plot Molar Concentration of Drug (

) vs. Molar Concentration of HE- β -CD (

). If linear (Slope < 1):

Where

is the intrinsic solubility of the drug in the absence of CD.

Part 4: Safety & Toxicology Profile

HE- β -CD is generally considered safer than

-CD but requires careful consideration for high-dose parenteral use compared to SBE- β -CD (Captisol®) or HP- β -CD.[1]

- Hemolysis: HE- β -CD shows significantly lower hemolytic activity than native

-CD.[1] The hydroxyethyl substitution prevents the extraction of cholesterol from erythrocyte membranes, a primary mechanism of CD toxicity.

- Renal Clearance: Like other hydrophilic

-CD derivatives, HE- β -CD is eliminated renally.[1] In patients with compromised renal function, accumulation can occur.[1]

- Metabolism: It is relatively resistant to hydrolysis by

-amylases compared to native

-CD, contributing to its stability in vivo.[1]

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